molecular formula C6H4Cl2FNO2S B1661052 4,5-Dichloro-2-fluorobenzenesulfonamide CAS No. 874773-69-0

4,5-Dichloro-2-fluorobenzenesulfonamide

Cat. No.: B1661052
CAS No.: 874773-69-0
M. Wt: 244.07
InChI Key: YUNFSYHANIFFLS-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C6H4Cl2FNO2S and its molecular weight is 244.07. The purity is usually 95%.
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Properties

CAS No.

874773-69-0

Molecular Formula

C6H4Cl2FNO2S

Molecular Weight

244.07

IUPAC Name

4,5-dichloro-2-fluorobenzenesulfonamide

InChI

InChI=1S/C6H4Cl2FNO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12)

InChI Key

YUNFSYHANIFFLS-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)N)F

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)S(=O)(=O)N)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 mL round-bottom flask, a portion of glacial acetic acid (30 mL) is saturated for 30 minutes with a current of gaseous sulphur dioxide. To the resulting solution there is added a solution of cupric chloride (1.5 g) in water (10 mL) (suspension A). 4,5-Dichloro-2-fluoroaniline (5 g) is dissolved in a mixture of glacial acetic acid (30 mL) and concentrated hydrochloric acid (15 mL). The resulting solution is cooled to −5° C. on a bath of ice and salt. A solution of sodium nitrite (2.5 g) in water (10 mL) is then added dropwise with constant stirring. The resulting mixture is slowly added to suspension A and is stirred on an ice bath for 15 minutes. The mixture is then poured into a mixture of water (200 mL) and ether (200 mL). The ethereal phase is separated off and washed with water (100 mL). The organic phase is concentrated to dryness by distillation under reduced pressure and the residue is re-dissolved in dioxane (25 mL). The solution is poured slowly, whilst stirring, into a mixture of concentrated ammonia (25 mL) and water (10 mL) cooled on an ice bath. After 30 minutes, the solution is evaporated to dryness by distillation under reduced pressure and the residue obtained is dissolved in methanol. The methanolic solution is treated with absorbent carbon and filtered and the filtrate is evaporated to dryness. The residue is recrystallised from a methanol/water mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
[Compound]
Name
cupric chloride
Quantity
1.5 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Six
Quantity
15 mL
Type
solvent
Reaction Step Six
Quantity
2.5 g
Type
reactant
Reaction Step Seven
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

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